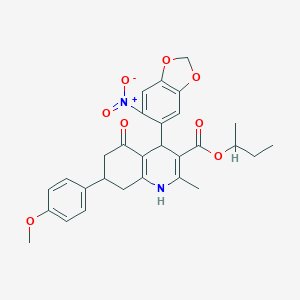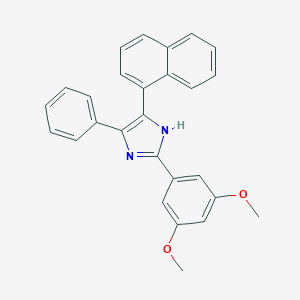
2-(dimethylsulfamoylamino)-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(dimethylsulfamoylamino)-9H-fluorene is a member of fluorenes.
Wissenschaftliche Forschungsanwendungen
Fluorescence Sensing Applications
Fluorescent Sensing for Cations and Anions
4,4-(9,9-dimethyl-9H-fluorene-2,7-diyl) dibenzoic acid, a fluorene derivative, has been used in lanthanide coordination compounds for efficient, high selectivity fluorescent sensing of various cations and anions. These compounds demonstrated superior properties compared to other probes, with high selectivity and a lower detection limit for ions such as Fe3+, Al3+, and Cr3+ (Li et al., 2020).
Fluorescence Probes for Femtosecond Solvation Dynamics
N-substituted 2-amino-9,9-dialkylfluorenes, synthesized from 2-halo-9,9-dialkylfluorenes, show promise as fluorescence probes. These compounds are particularly useful for studying femtosecond solvation dynamics, providing insights into ultrafast processes in chemical and biological systems (Saroja et al., 2004).
Luminescent Material Development
- Luminescent Material for OLEDs: The synthesis of 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials, has been achieved using fluorene. This material shows good potential for use in organic light-emitting diodes, highlighting the versatility of fluorene derivatives in electronic applications (Bai Xue-feng, 2013).
Sensor and Logic Gate Applications
- Ratiometric pH Sensor and Computing Switch: A fluorene derivative, specifically 2,7-Bis(4-dimethylaminophenyl)-9-(cycloheptatrienylidene)fluorene, has been synthesized and used as a fluorescent sensor for pH and pyridinium halide. It integrates with an NOR logic gate, demonstrating potential for advanced sensor and computing applications (Wang et al., 2005).
Chemical Synthesis and Reactions
Synthesis of Organic Compounds
The synthesis of new fluorene compounds for selective sensing of picric acid, Fe3+, and L-arginine has been achieved. These compounds, developed through a series of chemical reactions starting with fluorene, demonstrate the adaptability of fluorene derivatives in chemical synthesis (Han et al., 2020).
Photoisomerization for Molecular Actuators
Amino-substituted dibenzofulvene rotors, derivatives of fluorene, exhibit E/Z photoisomerization. Protonation significantly increases their photoisomerization quantum yields, indicating their potential use in light-powered molecular actuators and switches (Jayasundara et al., 2017).
Eigenschaften
Produktname |
2-(dimethylsulfamoylamino)-9H-fluorene |
|---|---|
Molekularformel |
C15H16N2O2S |
Molekulargewicht |
288.4g/mol |
IUPAC-Name |
2-(dimethylsulfamoylamino)-9H-fluorene |
InChI |
InChI=1S/C15H16N2O2S/c1-17(2)20(18,19)16-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10,16H,9H2,1-2H3 |
InChI-Schlüssel |
CDAYLDNAWVABDZ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Kanonische SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4Z,8E)-N-(2,4-dichlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B388906.png)
![Butyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B388909.png)

![Methyl 3-(1-formyl-8-methyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B388913.png)
![ethyl 5-(5-bromo-2,4-dimethoxyphenyl)-2-(3-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388915.png)
![2-[(1E)-3,4-dihydronaphthalen-1(2H)-ylideneamino]-1H-isoindole-1,3(2H)-dione](/img/structure/B388916.png)

![4-(1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid](/img/structure/B388919.png)
![ethyl 5-(5-bromo-2,4-dimethoxyphenyl)-2-[(2-ethoxy-1-naphthyl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388920.png)
![ethyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(2-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388921.png)


